rac-(4aR,7aS)-6-methyl-5-oxo-octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxamide,cis
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Overview
Description
rac-(4aR,7aS)-6-methyl-5-oxo-octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxamide,cis: is a complex organic compound belonging to the class of pyrrolopyridines. This compound is characterized by its unique bicyclic structure, which includes a pyrrolo[3,4-b]pyridine core. The presence of a carboxamide group and a methyl substituent adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(4aR,7aS)-6-methyl-5-oxo-octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxamide,cis typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process. For example, the use of hydrochloric acid or sodium hydroxide can promote the formation of the bicyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
rac-(4aR,7aS)-6-methyl-5-oxo-octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxamide,cis can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
rac-(4aR,7aS)-6-methyl-5-oxo-octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxamide,cis has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its structural features allow it to act as a ligand for various biological targets.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various chemical processes.
Mechanism of Action
The mechanism of action of rac-(4aR,7aS)-6-methyl-5-oxo-octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxamide,cis involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
rac-(4aR,7aS)-octahydrofuro[3,4-b]pyridine: This compound shares a similar bicyclic structure but lacks the carboxamide group and methyl substituent.
rac-(4aR,7aS)-6-Benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine-5,7-dione hydrochloride: This compound has a similar core structure but includes a benzyl group and different functional groups.
Uniqueness
rac-(4aR,7aS)-6-methyl-5-oxo-octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxamide,cis is unique due to its specific combination of functional groups and stereochemistry The presence of the carboxamide group and the methyl substituent, along with the cis configuration, distinguishes it from other similar compounds
Properties
IUPAC Name |
(4aR,7aS)-6-methyl-5-oxo-2,3,4,4a,7,7a-hexahydropyrrolo[3,4-b]pyridine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-11-5-7-6(8(11)13)3-2-4-12(7)9(10)14/h6-7H,2-5H2,1H3,(H2,10,14)/t6-,7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRQXGGPEARWFNQ-RNFRBKRXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2C(C1=O)CCCN2C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]2[C@H](C1=O)CCCN2C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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